

# Overexpression of FITM Proteins in Mammalian Cells: Application Notes and Protocols

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## Compound of Interest

Compound Name: *FITM*

Cat. No.: *B1672735*

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## Introduction

Fat storage-inducing transmembrane (**FITM**) proteins, **FITM1** (also known as FIT1) and **FITM2** (also known as FIT2), are evolutionarily conserved endoplasmic reticulum (ER)-resident proteins crucial for the formation of cytosolic lipid droplets (LDs).[1] These proteins are not involved in triglyceride (TG) biosynthesis but rather in the partitioning of newly synthesized TGs into nascent LDs.[1][2] In mammals, **FITM1** is predominantly expressed in skeletal muscle, while **FITM2** is more ubiquitously expressed, with the highest levels in adipose tissue.[2][3] Overexpression of **FITM** proteins in mammalian cells leads to a significant accumulation of TG-rich LDs, making them important targets for research in metabolic diseases, such as obesity and type 2 diabetes.[3][4]

These application notes provide a comprehensive guide for researchers interested in studying the effects of **FITM** protein overexpression in mammalian cells. We include detailed protocols for lentiviral-mediated overexpression, staining and quantification of lipid droplets, and a summary of expected quantitative outcomes.

## Data Presentation

Overexpression of **FITM** proteins has been shown to increase the size and/or number of lipid droplets and cellular triglyceride content. The following table summarizes quantitative data from various studies.

Cell Line	FITM Protein	Key Quantitative Findings	Reference
HEK293	FITM1	- Similar sized lipid droplets to DGAT2 overexpression. - No significant difference in the number of lipid droplets per cell compared to FITM2.	[2]
HEK293	FITM2	- ~80% larger lipid droplets than those produced by FITM1. - No significant difference in the number of lipid droplets per cell compared to FITM1.	[2]
HEK293	Enhanced FITM2 variant	- Fivefold increase in both lipid droplet number and size compared to wild-type FITM2. - 1.8-fold increase in cellular triglycerides compared to wild-type FITM2.	[4]
Mouse Skeletal Muscle	FITM2	- Sevenfold increase in intramyocellular total triglycerides. - No change in diacylglycerol acyltransferase (DGAT) activity.	[4]

Arabidopsis thaliana  
(leaves and seeds)

Mouse FITM2

- Greatly increased  
number and size of  
lipid droplets. - 13% [4]  
increase in oil content  
in some seeds.

## Signaling Pathways and Experimental Workflow

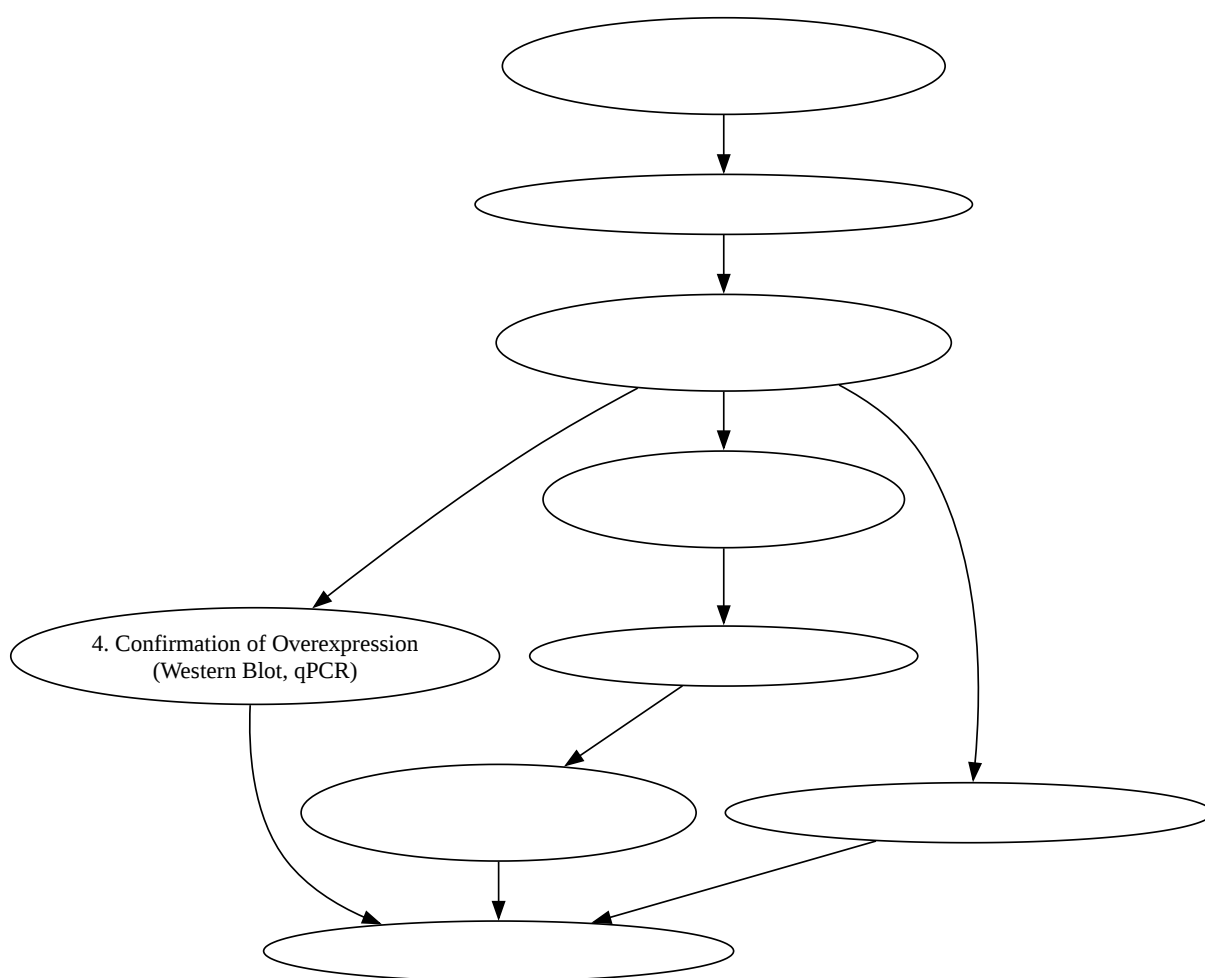
To visualize the regulatory mechanisms and the experimental process, the following diagrams are provided.

### FITM Protein Signaling and Function



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### Experimental Workflow for FITM Overexpression Studies



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## Experimental Protocols

## Protocol 1: Lentiviral-Mediated Overexpression of FITM Proteins

This protocol describes the production of lentiviral particles and the subsequent transduction of mammalian cells for stable overexpression of **FITM** proteins.

### Materials:

- HEK293T cells for lentivirus production
- Mammalian cell line of interest (e.g., HEK293, HepG2, 3T3-L1)
- Lentiviral transfer plasmid containing the **FITM1** or **FITM2** gene with a selectable marker (e.g., puromycin resistance)
- Lentiviral packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)
- Transfection reagent (e.g., Lipofectamine 3000, PEI)
- DMEM with 10% FBS and 1% penicillin-streptomycin
- Polybrene
- Puromycin
- 0.45 µm syringe filter

### Procedure:

#### Part A: Lentivirus Production in HEK293T Cells

- Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
- Plasmid DNA Preparation: In a sterile microfuge tube, prepare the plasmid DNA mixture:
  - 10 µg of **FITM**-expressing transfer plasmid

- 8 µg of psPAX2 packaging plasmid
- 2 µg of pMD2.G envelope plasmid
- Transfection:
  - Dilute the plasmid DNA mixture in serum-free medium (e.g., Opti-MEM).
  - In a separate tube, dilute the transfection reagent in serum-free medium.
  - Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
  - Add the transfection complex dropwise to the HEK293T cells.
- Incubation: Incubate the cells at 37°C in a CO2 incubator.
- Media Change: After 12-16 hours, carefully replace the transfection medium with fresh complete growth medium.
- Virus Harvest:
  - At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
  - Filter the supernatant through a 0.45 µm syringe filter to remove any cellular debris.
  - The virus can be used immediately or stored at -80°C in small aliquots. A second harvest can be performed at 72 hours post-transfection.

#### Part B: Transduction of Target Mammalian Cells

- Cell Seeding: The day before transduction, seed the target mammalian cells in a 6-well plate so they reach 50-60% confluency on the day of transduction.
- Transduction:
  - Remove the culture medium from the target cells.

- Add the desired volume of viral supernatant to the cells. Add polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
- Incubate the cells at 37°C in a CO2 incubator for 12-24 hours.
- Media Change: After the incubation period, replace the virus-containing medium with fresh complete growth medium.
- Selection: 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium. The optimal concentration of puromycin should be determined by a kill curve for your specific cell line.
- Expansion: Continue to culture the cells in the selection medium, replacing it every 2-3 days, until resistant colonies are visible. Expand the resistant cells for further experiments.
- Confirmation of Overexpression: Confirm the overexpression of the **FITM** protein by Western blotting or qPCR.

## Protocol 2: Staining and Quantification of Lipid Droplets

This protocol details the staining of lipid droplets using BODIPY 493/503 and subsequent quantification using ImageJ.

Materials:

- Cells overexpressing **FITM** protein and control cells cultured on glass coverslips
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- BODIPY 493/503 stock solution (1 mg/mL in DMSO)
- DAPI or Hoechst 33342 for nuclear staining
- Mounting medium
- Fluorescence microscope

- ImageJ software

#### Procedure:

##### Part A: Lipid Droplet Staining

- Cell Fixation:
  - Gently wash the cells on coverslips twice with PBS.
  - Fix the cells with 4% PFA for 20 minutes at room temperature.
  - Wash the cells three times with PBS for 5 minutes each.
- Staining:
  - Prepare a working solution of BODIPY 493/503 by diluting the stock solution 1:1000 (to 1 µg/mL) in PBS.
  - Incubate the fixed cells with the BODIPY working solution for 15-30 minutes at room temperature, protected from light.
- Nuclear Staining:
  - Wash the cells twice with PBS.
  - Incubate with a DAPI (e.g., 300 nM) or Hoechst 33342 solution for 5-10 minutes at room temperature.
- Mounting:
  - Wash the cells twice with PBS.
  - Mount the coverslips onto glass slides using a mounting medium.
  - Seal the coverslips and allow the mounting medium to cure.

##### Part B: Image Acquisition and Quantification



- Image Acquisition:
  - Acquire images using a fluorescence microscope with appropriate filters for BODIPY 493/503 (Excitation/Emission ~493/503 nm) and the nuclear stain.
  - Capture images from multiple random fields of view for each condition (control vs. **FITM** overexpression).
- Image Analysis using ImageJ:
  - Open Image: Open the captured image of the BODIPY staining in ImageJ.
  - Set Scale: If the image has a scale bar, set the scale using Analyze > Set Scale.
  - Convert to 8-bit: Convert the image to 8-bit grayscale using Image > Type > 8-bit.
  - Thresholding:
    - Go to Image > Adjust > Threshold.
    - Adjust the threshold to highlight the lipid droplets while minimizing background noise. Click Apply.
  - Analyze Particles:
    - Go to Analyze > Analyze Particles.
    - Set the desired size range (in pixels or calibrated units) to exclude small artifacts.
    - Set circularity if needed (lipid droplets are generally circular).
    - Select "Display results", "Clear results", and "Summarize".
    - Click "OK".
  - Data Collection: The "Results" table will display the number of lipid droplets and their individual areas. The "Summary" window will provide the total count and average size.

- Data Normalization: To account for variations in cell number, the number of lipid droplets can be normalized to the number of nuclei (counted from the DAPI/Hoechst channel).

## Conclusion

The overexpression of **FITM** proteins in mammalian cells is a valuable tool for investigating the mechanisms of lipid droplet formation and their role in metabolic health and disease. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the function of these critical proteins. Careful execution of these methods will enable the generation of robust and reproducible data, contributing to the advancement of our knowledge in lipid metabolism.

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